[3-(4-Methylpiperazin-1-yl)propyl](propan-2-yl)amine
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Overview
Description
3-(4-Methylpiperazin-1-yl)propylamine: is a chemical compound with the molecular formula C11H25N3 and a molecular weight of 199.34 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a methyl group and a propyl chain linked to an isopropylamine group. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylpiperazin-1-yl)propylamine typically involves the reaction of 1-(3-chloropropyl)-4-methylpiperazine with isopropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Methylpiperazin-1-yl)propylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions, especially at the piperazine ring or the propyl chain.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Triethylamine, sodium hydride.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics .
Biology:
- Investigated for its potential biological activity, including antimicrobial and antifungal properties .
Medicine:
- Explored for its potential use in drug development, particularly in the design of new therapeutic agents .
Industry:
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)propylamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its amine and piperazine functional groups. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
3-(4-Substituted-piperazin-1-yl)propylamine: These compounds have similar structures but different substituents on the piperazine ring.
N-(3-(4-Methylpiperazin-1-yl)propyl)acetamide: This compound has an acetamide group instead of an isopropylamine group.
Uniqueness:
- The presence of both a piperazine ring and an isopropylamine group in 3-(4-Methylpiperazin-1-yl)propylamine makes it unique compared to other similar compounds. This unique structure contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H25N3 |
---|---|
Molecular Weight |
199.34 g/mol |
IUPAC Name |
3-(4-methylpiperazin-1-yl)-N-propan-2-ylpropan-1-amine |
InChI |
InChI=1S/C11H25N3/c1-11(2)12-5-4-6-14-9-7-13(3)8-10-14/h11-12H,4-10H2,1-3H3 |
InChI Key |
YJAJULNXPNZYQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCN1CCN(CC1)C |
Origin of Product |
United States |
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